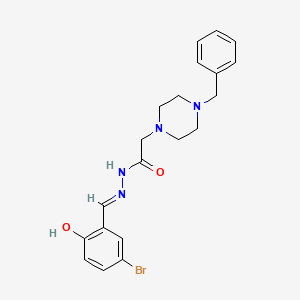
2,6-Pyridinediamine, 4-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Pyridinediamine, 4-phenyl- is an organic compound with the molecular formula C11H11N3 This compound features a pyridine ring substituted with two amino groups at the 2 and 6 positions and a phenyl group at the 4 position
Synthetic Routes and Reaction Conditions:
Amination of 4-phenylpyridine: One common method involves the direct amination of 4-phenylpyridine. This can be achieved using ammonia or amines in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature.
Reductive Amination: Another approach is the reductive amination of 4-phenylpyridine-2,6-dione with ammonia or primary amines using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods: Industrial production typically involves large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as Raney nickel or platinum on carbon are often employed to enhance reaction rates and yields.
Types of Reactions:
Oxidation: 2,6-Pyridinediamine, 4-phenyl- can undergo oxidation reactions to form corresponding nitroso or nitro derivatives. Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form various amine derivatives. Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: It can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halides, alkoxides
Major Products:
Oxidation: Nitroso or nitro derivatives
Reduction: Various amine derivatives
Substitution: Halogenated or alkoxylated pyridine derivatives
科学的研究の応用
2,6-Pyridinediamine, 4-phenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and ligands for coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the synthesis of pharmaceutical agents, especially those targeting neurological and inflammatory diseases.
Industry: In materials science, it is used in the development of polymers and advanced materials with specific electronic and optical properties.
作用機序
The mechanism by which 2,6-Pyridinediamine, 4-phenyl- exerts its effects depends on its application:
Biological Activity: It interacts with various molecular targets, including enzymes and receptors, through hydrogen bonding and π-π interactions. These interactions can modulate biological pathways, leading to therapeutic effects.
Chemical Reactions: In synthetic applications, the compound acts as a nucleophile or electrophile, depending on the reaction conditions, facilitating the formation of new chemical bonds.
類似化合物との比較
2,6-Diaminopyridine: Lacks the phenyl group at the 4 position, making it less hydrophobic and potentially altering its reactivity and biological activity.
4-Phenylpyridine:
2,4,6-Triaminopyridine: Contains an additional amino group, which can lead to different reactivity patterns and applications.
Uniqueness: 2,6-Pyridinediamine, 4-phenyl- is unique due to the presence of both amino groups and a phenyl group, which provides a balance of hydrophilicity and hydrophobicity. This unique structure allows it to participate in a variety of chemical reactions and makes it a versatile compound in both research and industrial applications.
特性
分子式 |
C11H11N3 |
|---|---|
分子量 |
185.22 g/mol |
IUPAC名 |
4-phenylpyridine-2,6-diamine |
InChI |
InChI=1S/C11H11N3/c12-10-6-9(7-11(13)14-10)8-4-2-1-3-5-8/h1-7H,(H4,12,13,14) |
InChIキー |
YXRHGEAYYDCLBX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=C2)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-amino-4-(1,3-benzodioxol-5-yl)-5-hydroxy-7-methyl-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12042408.png)

![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]acetohydrazide](/img/structure/B12042424.png)

![1-[(4-Chlorophenyl)amino]-2-(2-cyanoethyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12042459.png)
![[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2-phenylsulfanylbutanoate;oxalic acid](/img/structure/B12042467.png)







